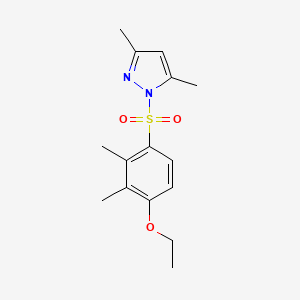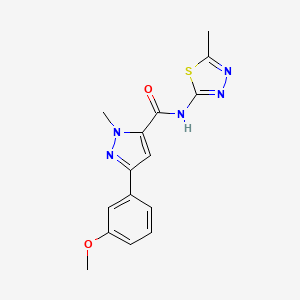
1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole” is an organic compound based on its name. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a sulfonyl group and a phenyl ring, which is further substituted with ethoxy and methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the presence of the sulfonyl group might make it a good leaving group under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Catalysis and Organic Synthesis
1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole (let’s call it EDPSP ) has been studied in the context of catalysis and organic synthesis. Researchers have explored its potential as a catalyst for various reactions. Notably, the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , has allowed the Michael addition of N-heterocycles to chalcones. This methodology has been applied to the unique preparation of EDPSP with moderate yield, despite the challenge posed by the retro-Michael reaction. Both the preparation of chalcone and the triazole Michael-addition to chalcone exhibit good green metrics .
Nitrogen-Containing Heteroarenes
EDPSP contains a triazole ring, which is a nitrogen-containing heteroarene. These units are commonly found in natural products and biologically active synthetic compounds. Triazole derivatives exhibit diverse biological effects due to their structural characteristics, making them easier to bind with target molecules. β-Azolyl ketones, including EDPSP, constitute a family of compounds with potential interest. For instance, 3-aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Aza-Michael Reaction
The aza-Michael reaction, a valuable synthetic tool, provides access to β-aminocarbonyl derivatives—precursors of bioactive compounds. EDPSP’s structure allows it to participate in this reaction, leading to the formation of potentially bioactive molecules. Researchers continue to explore its applications in this context .
Other Potential Applications
While the literature primarily focuses on the areas mentioned above, EDPSP’s properties may find relevance in other fields as well. For instance:
- Chiral Stationary Phases : Triazine derivatives, including EDPSP, have been used as chiral stationary phases for determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .
- Luminescent and Optical Switches : Triazines can serve as building blocks for luminescent materials and optical switches, although specific studies on EDPSP are limited .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-6-20-14-7-8-15(13(5)12(14)4)21(18,19)17-11(3)9-10(2)16-17/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJAMRQALOHYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate](/img/no-structure.png)
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)

![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)


![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)





